Bis(4-nitrophenyl)sulfide
Description
Synthesis Analysis
The synthesis of bis(4-nitrophenyl)sulfide and related compounds often involves nucleophilic substitution reactions, where halogenated precursors are reacted with sodium sulfide or similar sulfiding agents. Dutta (2000) detailed the synthesis of a nitro-substituted polysulfide sulfone from bis(4-chloro-3-nitrophenyl) sulfone and sodium sulfide, showcasing a method that could be analogous to the synthesis of bis(4-nitrophenyl)sulfide under specific conditions (Dutta, 2000).
Molecular Structure Analysis
The molecular structure of bis(4-nitrophenyl)sulfide has been studied using various spectroscopic techniques. McCluskey et al. (2002) grew crystal whiskers of bis(4-nitrophenyl) disulfide, a closely related compound, on a Pb layer and characterized them using electron microscopy and infrared spectroscopy, providing insights into the optimized structure of the molecule (McCluskey, Grover, & Zhuravlev, 2002).
Chemical Reactions and Properties
Bis(4-nitrophenyl)sulfide participates in a variety of chemical reactions due to the reactive nature of the nitro groups and the sulfide linkage. The reactivity towards thiols and other nucleophilic groups was investigated by Song Dan-qing (2013), who designed and synthesized bis(4-nitrophenyl) sulfide derivatives and tested their reactivities, highlighting the compound's selective reactivity towards thiol groups (Song Dan-qing, 2013).
Physical Properties Analysis
The physical properties of bis(4-nitrophenyl)sulfide, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. Research by Ricci and Bernal (1970) on the crystal structure of bis-(o-nitrophenyl) disulfide, for example, provides valuable data on bond lengths and angles, which can be related to the physical properties of bis(4-nitrophenyl)sulfide (Ricci & Bernal, 1970).
Chemical Properties Analysis
The chemical properties of bis(4-nitrophenyl)sulfide, including its reactivity and stability, are central to its applications and behaviors in various chemical contexts. The work by Zhong, Chen, and Zhang (2001) on the conversion of bis(o-nitrophenyl)disulfides to heterocycles containing sulfur and nitrogen by the action of samarium diiodide illustrates the compound's reactivity and potential for forming complex heterocyclic structures (Zhong, Chen, & Zhang, 2001).
Scientific Research Applications
Material Synthesis and Characterization Bis(4-nitrophenyl)sulfide has been utilized in material synthesis and characterization, with notable applications in the growth and study of crystal whiskers. McCluskey, Grover, and Zhuravlev (2002) demonstrated the growth of bis(4-nitrophenyl) disulfide crystal whiskers on a Pb layer from a supersaturated solution of p-nitrothiophenol, revealing a preference for growth on Pb over other metals such as Si, In, or Ag. The crystals exhibited unique properties, characterized through electron microscopy and infrared spectroscopy, and their optimized structure was determined via ab initio calculations (McCluskey, Grover, & Zhuravlev, 2002).
Reactivity and Interaction Studies Research by Song Dan-qing (2013) involved synthesizing derivatives of bis(4-nitrophenyl)sulfide and examining their reactivities towards various nucleophilic groups, including thiols, hydroxyl, carboxylic acid, and amino groups. The study utilized High-Performance Liquid Chromatography (HPLC) to analyze the reactivity patterns, offering insights into the chemical behavior of these compounds (Song Dan-qing, 2013).
Self-Healing Materials A notable innovation is the use of bis(4-aminophenyl) disulfide as a dynamic crosslinker for designing self-healing poly(urea–urethane) elastomers. As detailed by Rekondo et al. (2014), these elastomers exhibit quantitative healing efficiency at room temperature without the need for catalysts or external intervention, marking a significant advancement in material science (Rekondo et al., 2014).
Polymer Synthesis In the realm of polymer synthesis, bis(4-nitrophenyl)sulfide derivatives have been employed to develop new polymers with unique properties. Dutta (2000) synthesized nitro-substituted polysulfide sulfone by displacement polymerization, revealing the polymer's solubility in aprotic solvents and characterizing it through various spectroscopic methods (Dutta, 2000).
Optical Materials Tapaswi et al. (2015) synthesized transparent polyimides with high refractive indices and small birefringences using bis(thiophenyl)benzidine derivatives obtained after reducing (3-nitrophenyl)(phenyl)sulfane. These materials displayed good thermomechanical stabilities and potential applications in optical devices (Tapaswi et al., 2015).
properties
IUPAC Name |
1-nitro-4-(4-nitrophenyl)sulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4S/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTJMQPRKBNGNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061629 | |
Record name | Benzene, 1,1'-thiobis[4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061629 | |
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Molecular Weight |
276.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-nitrophenyl)sulfide | |
CAS RN |
1223-31-0 | |
Record name | 1,1′-Thiobis[4-nitrobenzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1223-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Bis(4-nitrophenyl) sulfide | |
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Record name | Bis(4-nitrophenyl)sulfide | |
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Record name | Benzene, 1,1'-thiobis[4-nitro- | |
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Record name | Benzene, 1,1'-thiobis[4-nitro- | |
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Record name | Bis(4-nitrophenyl) sulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.591 | |
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Record name | Bis(4-nitrophenyl) sulfide | |
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